(2E,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexenyl)-2,4-pentadiene-1-ol

Retinol-binding protein Affinity labeling Retinoid biochemistry

(2E,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexenyl)-2,4-pentadiene-1-ol, commonly named β-ionylidene ethanol (CAS 3917-39-3), is a C15 apocarotenoid alcohol belonging to the retinoid structural class. It possesses a β-ionone-derived trimethylcyclohexenyl ring conjugated to a penta-2,4-dien-1-ol side chain, placing it at an intermediate chain length between the C13 fragrance compound β-ionone and the C20 physiological retinoids such as retinol and all-trans retinoic acid (ATRA).

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
CAS No. 3917-39-3
Cat. No. B020454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexenyl)-2,4-pentadiene-1-ol
CAS3917-39-3
Synonyms3-Methyl-5-(2,6,6-trimethyl-cyclohex-1-enyl)-penta-2,4-dien-1-ol
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CCO)C
InChIInChI=1S/C15H24O/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9,16H,5-6,10-11H2,1-4H3/b8-7+,12-9+
InChIKeyVSMDCVLKAAVJFW-ANKZSMJWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-Ionyliden-ethanol (CAS 3917-39-3): C15 Retinoid Alcohol Procurement Guide for Analytical Reference, Synthetic Intermediate, and Retinoid Biology Research


(2E,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexenyl)-2,4-pentadiene-1-ol, commonly named β-ionylidene ethanol (CAS 3917-39-3), is a C15 apocarotenoid alcohol belonging to the retinoid structural class. It possesses a β-ionone-derived trimethylcyclohexenyl ring conjugated to a penta-2,4-dien-1-ol side chain, placing it at an intermediate chain length between the C13 fragrance compound β-ionone and the C20 physiological retinoids such as retinol and all-trans retinoic acid (ATRA) [1]. This compound is listed as Retinoic Acid Related Compound 21 by pharmacopeial reference standard providers and is utilized as a fully characterized impurity marker for retinoic acid analytical method development, method validation (AMV), and quality control (QC) applications with traceability against USP or EP standards [2]. It also serves as a key C15 building block—via its phosphonium salt—for the symmetrical Wittig condensation strategy (C15+C10+C15→C40) employed in carotenoid total synthesis [3]. Unlike full-length retinoids, β-ionylidene ethanol and its apocarotenoid congeners do not significantly activate classical retinoic acid receptors (RARα/β), a functional distinction with consequences for experimental design in retinoid signaling studies [4].

Why β-Ionyliden-ethanol (CAS 3917-39-3) Cannot Be Substituted by β-Ionone, Retinol, or Other In-Class Retinoids Without Experimental Consequence


Substituting β-ionylidene ethanol with a nominally similar retinoid or apocarotenoid—such as β-ionone (C13), β-ionylidene acetaldehyde (C15 aldehyde), retinol (C20 alcohol), or all-trans retinoic acid (C20 acid)—introduces quantifiable functional divergence at the level of protein binding, receptor transactivation, synthetic reactivity, and analytical traceability. The C15 chain length and terminal hydroxyl group of β-ionylidene ethanol confer a unique combination of properties: the polyene chain is long enough to engage retinoid-binding protein (RBP) with near-stoichiometric affinity yet too short to trigger RAR-mediated transcription, unlike C20 retinoids [1][2]. The hydroxyl terminus enables derivatization to the phosphonium salt for C15+C10+C15 Wittig carotenoid assembly—a synthetic role that C13 analogs cannot geometrically fulfill and C20 analogs overshoot [3]. Moreover, when used as the pharmacopeial reference standard Retinoic Acid Related Compound 21, substitution with a non-identical impurity marker invalidates regulatory method traceability [4]. The quantitative evidence below demonstrates that each structural feature of this compound produces measurable, comparator-defined performance differences that generic substitution erases.

Quantitative Differential Evidence for β-Ionyliden-ethanol (CAS 3917-39-3) Against Its Closest Structural and Functional Comparators


C15 Bromoacetate Derivative (IEBA) Achieves Covalent RBP Occupancy Unattainable by C13 (IBA) and C20 (RBA) Analogs

The bromoacetate ester of β-ionylidene ethanol—β-[11-³H]ionylideneethyl bromoacetate (IEBA)—was compared directly with its C13 homolog β-[9-³H]ionyl bromoacetate (IBA) and C20 homolog [15-³H]retinyl bromoacetate (RBA) for binding to human plasma retinol-binding protein (RBP). After 5 h incubation at 37°C, IEBA and IBA each formed nearly 1:1 molar complexes with RBP, whereas RBA bound only approximately one-third as well. Critically, upon subsequent addition of excess retinol to displace noncovalently bound ligand, IBA and RBA were completely displaced, but 37% of IEBA remained irreversibly bound to the retinol binding site. Extended incubation (18 h) maximized covalent IEBA attachment to 0.66 mol/mol RBP, with a stoichiometric inhibition of retinol binding equivalent to the amount of non-displaceable IEBA. Chloroform-methanol extraction failed to remove this covalently bound fraction, confirming site-specific affinity labeling [1]. This establishes the C15 ethanol backbone as uniquely privileged for covalent RBP targeting among the tested chain-length series.

Retinol-binding protein Affinity labeling Retinoid biochemistry

C15 Apocarotenoids Including β-Ionylidene Acetaldehyde Show Zero Significant RARα/β Transactivation Versus All-Trans Retinoic Acid

In a systematic evaluation of β-apocarotenoid signaling, Marsh et al. (2010) tested a panel of short- and long-chain apocarotenals and apocarotenoic acids—including β-ionylidene acetaldehyde (BIA), the direct aldehyde analog of β-ionylidene ethanol—for transactivation of retinoic acid receptors RARα and RARβ in transfected CV-1 monkey kidney fibroblast cells. All-trans retinoic acid (ATRA, C20) served as the positive control and produced robust, dose-dependent RAR activation. In contrast, none of the apocarotenoids tested—including BIA, β-cyclocitral (C10), β-ionone (C13), β-ionylideneacetic acid (BIAA, C15), β-apo-14'-carotenoic acid (C22), and β-apo-8'-carotenoic acid (C30)—showed significant transactivation activity for either RARα or RARβ [1]. The absence of RAR agonism represents a categorical functional distinction between C15 apocarotenoids and C20 retinoids: the shortened polyene chain and/or terminal group fundamentally prevent productive receptor engagement. This finding reframes C15 compounds including β-ionylidene ethanol as mechanistically orthogonal to classical retinoid signaling, with biological effects operating through RAR-independent pathways.

Retinoic acid receptor Transactivation assay Apocarotenoid signaling

β-Ionylidene Ethanol-Derived C15 Phosphonium Salt Enables Symmetrical C15+C10+C15 Wittig Carotenoid Assembly Inaccessible to C13 and C20 Synthons

β-Ionylidene ethanol is the direct precursor to β-ionylideneethyltriphenylphosphonium salts, the canonical C15 Wittig reagents used in the industrial and laboratory C15+C10+C15 double-condensation strategy for C40 carotenoid assembly. In the synthesis of 10,10′,19,19,19,19′,19′,19′-²H₈-β-carotene, the Wittig salt of 9,9,9,10-²H₄-β-ionylidene ethanol was condensed with the symmetrical C10 dial 2,7-dimethyl-2,4,6-octatrienedial, yielding the deuterium-labeled β-carotene directly via double condensation [1]. This C15+C10+C15 approach is structurally unique: C13 synthons (e.g., β-ionylidene derivatives) lack sufficient polyene length to reach the C40 product, while C20 synthons (e.g., retinyl phosphonium salts) would generate C50 products. The BASF patent literature confirms that β-ionylideneethyltriarylphosphonium salts are produced at industrial scale from mother liquors containing 30–40% of the 9(Z)-isomer, enabling stereochemically controlled access to 9(Z)-enriched β-carotene products [2]. This specific chain-length-dependent synthetic role cannot be fulfilled by any other retinoid chain-length class.

Carotenoid total synthesis Wittig condensation Deuterated tracer synthesis

Retinoic Acid Related Compound 21: Pharmacopeial Reference Standard Identity with 97% Certified Purity and Batch-Specific QC Documentation

β-Ionylidene ethanol (CAS 3917-39-3) is formally designated as Retinoic Acid Related Compound 21 and supplied as a fully characterized reference standard for retinoic acid active pharmaceutical ingredient (API) analysis. This compound is used for analytical method development, method validation (AMV), and quality control (QC) applications during drug substance synthesis and formulation, with traceability against United States Pharmacopeia (USP) or European Pharmacopoeia (EP) standards [1]. Commercial suppliers provide this compound at a standard purity of 97%, with batch-specific certificates of analysis including NMR, HPLC, and GC characterization data . In comparison, generic β-ionone (C13, CAS 14901-07-6) and retinol (C20, CAS 68-26-8) are not listed as pharmacopeial impurity reference standards for retinoic acid and lack the regulatory qualification documentation required for compliant analytical method validation. The specific identity of this compound as a characterized retinoic acid-related impurity—rather than an arbitrary apocarotenoid—is the basis for its regulatory acceptance in pharmaceutical QC workflows.

Pharmaceutical reference standard Method validation USP/EP traceability

Retinoid Isomerase Exhibits High Specificity for the Ionylidene Ring and C15 Substitution, Defining a Biochemical Checkpoint Absent at C13 and C20

The enzymatic machinery of the vertebrate visual cycle discriminates among retinoid chain lengths at the C15 position. Cañada et al. (1990) demonstrated that the isomerase responsible for converting all-trans-retinyl esters to 11-cis-retinol in the retinal pigment epithelium is highly specific with respect to the ionylidene ring system and substitution at C15, while tolerating sterically bulkier substituents at C9 and C11. Critically, C5 and C13 demethyl retinoids are isomerized, but C9 demethyl retinoids are not [1]. This positional specificity profile reveals that the C15 center—precisely where β-ionylidene ethanol terminates its polyene chain—constitutes a natural biochemical discrimination point. C13 compounds (e.g., β-ionone) lack the C15 substitution altogether and fall below the minimum chain-length requirement for isomerase recognition, while C20 compounds (retinol, retinal) serve as the natural substrates. β-Ionylidene ethanol, with its C15 chain terminating in a hydroxymethyl group rather than the aldehyde or ester recognized by the isomerase, occupies a unique intermediate space: it possesses the ionylidene ring recognized by the enzyme but lacks the terminal functionality required for productive turnover, making it a potential mechanistic probe or inhibitor scaffold distinct from both shorter and longer retinoids.

Retinoid isomerase Visual cycle Substrate specificity

Procurement-Driven Application Scenarios for β-Ionyliden-ethanol (CAS 3917-39-3) Based on Verified Differential Evidence


Development of Covalent Probes for Retinol-Binding Protein (RBP) Using the β-Ionylidene Ethanol Scaffold

Research groups designing covalent affinity probes or inhibitors targeting the retinol binding pocket of human plasma RBP should procure β-ionylidene ethanol as the core scaffold for bromoacetate derivatization. The Gawinowicz and Goodman (1982) study demonstrated that IEBA—synthesized directly from β-ionylidene ethanol—achieves 0.66 mol/mol RBP covalent occupancy at 18 h, whereas the C13 analog IBA and C20 analog RBA produce zero covalent attachment after retinol displacement [1]. This quantitative covalent retention differential—37% at 5 h, escalating to 66% at 18 h—is exclusive to the C15 chain length. Procurement of β-ionylidene ethanol rather than β-ionone or retinol is therefore mandatory for any RBP covalent labeling experiment; substitution with a shorter or longer retinoid alcohol will yield a bromoacetate derivative incapable of irreversible active-site modification.

RAR-Independent Apocarotenoid Signaling Studies Requiring a Null-RAR Control Compound

Investigators exploring RAR-independent mechanisms of apocarotenoid action—such as PPAR, RXR, or kinase pathway modulation—require a C15 compound that is empirically verified to produce no significant RARα/β transactivation. The Marsh et al. (2010) study established that β-ionylidene acetaldehyde (BIA), the aldehyde analog of β-ionylidene ethanol, and all other short-chain apocarotenoids tested do not activate RARα or RARβ in CV-1 cell reporter assays, in contrast to the potent activation by all-trans retinoic acid [2]. β-Ionylidene ethanol, as the alcohol congener of BIA, serves as a non-RAR-activating retinoid probe or negative control. Researchers should specifically procure this C15 compound—not retinol or ATRA—when the experimental objective is to dissect RAR-dependent from RAR-independent apocarotenoid biology, as C20 retinoids will confound results through robust RAR agonism.

Synthesis of Symmetrically Labeled or 9(Z)-Enriched Carotenoids via the C15+C10+C15 Wittig Strategy

Synthetic chemistry laboratories pursuing total synthesis of C40 carotenoids—particularly deuterium-labeled β-carotene for human metabolic tracing studies or 9(Z)-enriched β-carotene for isomer-specific bioavailability research—must procure β-ionylidene ethanol as the exclusive C15 alcohol precursor for phosphonium salt generation. The INIS-documented synthesis of ²H₈-β-carotene relies on the double condensation of the Wittig salt of ²H₄-β-ionylidene ethanol with a C10 dial [3]. The BASF patent (US5689022) further specifies that industrial C15 phosphonium salt mother liquors contain 30–40% of the 9(Z)-isomer, enabling stereochemically controlled access to 9(Z)-β-carotene [4]. No C13 or C20 alternative can geometrically satisfy the C15+C10+C15→C40 equation; procurement of β-ionylidene ethanol is a synthetic route-gating decision.

Retinoic Acid API Impurity Profiling and Pharmacopeial Method Validation

Pharmaceutical analytical laboratories performing impurity profiling of retinoic acid drug substance or finished product must procure CAS 3917-39-3 as Retinoic Acid Related Compound 21—a fully characterized reference standard with documented traceability to USP or EP monographs [5]. This compound is supplied at 97% certified purity with batch-specific NMR, HPLC, and GC quality control data . Regulatory method validation per ICH Q2(R1) requires the use of identified, characterized impurity standards; substitution with generic β-ionone or other retinoid analogs that lack pharmacopeial reference standard qualification will not satisfy regulatory expectations for specificity, linearity, and accuracy demonstration in retinoic acid impurity methods.

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